Cas no 4682-91-1 (5-bromo-2,1-benzoxazole)

5-Bromo-2,1-benzoxazole is a heterocyclic organic compound featuring a benzoxazole core substituted with a bromine atom at the 5-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its bromine substituent enables cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the introduction of diverse aryl or heteroaryl groups. The benzoxazole scaffold is known for its stability and electron-withdrawing properties, enhancing its utility in the development of bioactive molecules. The compound is typically handled under inert conditions due to its sensitivity to moisture and light, ensuring optimal purity for synthetic applications.
5-bromo-2,1-benzoxazole structure
5-bromo-2,1-benzoxazole structure
Product Name:5-bromo-2,1-benzoxazole
CAS No:4682-91-1
MF:C7H4BrNO
MW:198.016760826111
MDL:MFCD16995921
CID:2828329
PubChem ID:13306293
Update Time:2025-11-02

5-bromo-2,1-benzoxazole Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2,1-benzoxazole
    • 5-bromobenzo[c]isoxazole
    • F70760
    • DTXSID901312465
    • 4682-91-1
    • EN300-197356
    • MB19408
    • Z1255367395
    • 5-Bromo-2,1-benzisoxazole
    • MDL: MFCD16995921
    • Inchi: 1S/C7H4BrNO/c8-6-1-2-7-5(3-6)4-10-9-7/h1-4H
    • InChI Key: BYRDYQPSBPNVOB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(=CON=2)C=1

Computed Properties

  • Exact Mass: 196.94763g/mol
  • Monoisotopic Mass: 196.94763g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 26Ų

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Additional information on 5-bromo-2,1-benzoxazole

5-Bromo-2,1-benzoxazole: Properties, Applications, and Industry Insights

5-Bromo-2,1-benzoxazole (CAS No. 4682-91-1) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and material science research. This benzoxazole derivative features a bromine atom at the 5-position, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. The compound's molecular formula is C7H4BrNO, and it typically appears as a white to off-white crystalline powder.

The chemical properties of 5-bromo-2,1-benzoxazole include a molecular weight of 198.02 g/mol and a melting point range of 85-90°C. Its solubility profile shows moderate solubility in common organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), but limited solubility in water. These characteristics make it particularly useful in various synthetic applications where controlled reactivity is desired.

In pharmaceutical research, 5-bromo benzoxazole serves as a crucial building block for developing novel drug candidates. Recent studies have explored its potential in creating antimicrobial agents and anticancer compounds, addressing current healthcare challenges such as antibiotic resistance and targeted cancer therapies. The compound's structure allows for easy modification, enabling medicinal chemists to develop derivatives with enhanced biological activity.

The material science field has also benefited from 5-bromo-2,1-benzoxazole applications, particularly in the development of organic electronic materials. Its incorporation into OLED (Organic Light-Emitting Diode) materials has shown promise for improving device efficiency and stability. This aligns with the growing demand for energy-efficient display technologies in consumer electronics.

Market trends indicate increasing demand for benzoxazole derivatives like 5-bromo-2,1-benzoxazole, driven by expanding research in medicinal chemistry and advanced materials. The compound's global market has seen steady growth, with Asia-Pacific emerging as a significant production and consumption region. Quality standards for this chemical typically require ≥98% purity, with HPLC analysis being the preferred method for verification.

From a synthetic chemistry perspective, 5-bromo-2,1-benzoxazole synthesis typically involves the cyclization of 2-amino-4-bromophenol with appropriate reagents. Recent advancements have focused on developing greener synthetic routes that reduce environmental impact, addressing the chemical industry's sustainability challenges. These innovations include catalyst optimization and solvent reduction techniques.

Storage and handling recommendations for 5-bromo-2,1-benzoxazole (CAS 4682-91-1) suggest keeping the compound in a cool, dry place away from direct sunlight. While not classified as hazardous under standard conditions, proper laboratory safety protocols should always be followed when working with this chemical. The compound's stability under various conditions makes it suitable for long-term storage when properly packaged.

Recent patent literature reveals growing interest in 5-bromo benzoxazole derivatives, particularly in applications related to optoelectronic devices and pharmaceutical formulations. This reflects broader industry trends toward functional materials and targeted drug delivery systems. Researchers are particularly interested in the compound's potential for creating fluorescence probes used in biological imaging.

Analytical characterization of 5-bromo-2,1-benzoxazole typically involves techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These methods confirm the compound's structure and purity, which are critical for research and industrial applications. Advanced analytical methods have enabled better understanding of the compound's electronic properties and reactivity patterns.

The future outlook for 5-bromo-2,1-benzoxazole research appears promising, with potential applications emerging in areas like agrochemicals and coordination chemistry. As synthetic methodologies continue to evolve and analytical techniques become more sophisticated, this versatile compound is likely to find even broader utility across scientific disciplines.

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